molecular formula C8H15NO2 B13121006 (S)-Ethyl 2-(pyrrolidin-3-YL)acetate

(S)-Ethyl 2-(pyrrolidin-3-YL)acetate

Cat. No.: B13121006
M. Wt: 157.21 g/mol
InChI Key: MNTGUDCHRPBCJG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(pyrrolidin-3-yl)acetate typically involves the reaction of ethyl bromoacetate with (S)-pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine ring. The reaction is usually conducted in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Ethyl 2-(pyrrolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins or enzymes, leading to alterations in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.

Uniqueness

(S)-Ethyl 2-(pyrrolidin-3-yl)acetate is unique due to its specific ester functional group and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[(3S)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

MNTGUDCHRPBCJG-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCNC1

Canonical SMILES

CCOC(=O)CC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.